
Triphenylsilyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El isotiocianato de trifenilsilano es un compuesto organosilícico con la fórmula molecular C19H15NSSi. Es un miembro de la familia de los isotiocianatos, caracterizado por la presencia del grupo funcional -N=C=S.
Métodos De Preparación
El isotiocianato de trifenilsilano se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del trifenilsilanol con tiofosgeno. La reacción generalmente ocurre en condiciones anhidras y requiere una base como la piridina para facilitar la formación del grupo isotiocianato. Otro método implica la reacción del cloruro de trifenilsilano con tiocianato de potasio en presencia de un solvente adecuado como el acetonitrilo .
Análisis De Reacciones Químicas
El isotiocianato de trifenilsilano experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Puede reaccionar con nucleófilos como las aminas para formar derivados de tiourea.
Reacciones de Adición: Puede añadirse a alquenos y alquinos para formar aductos de isotiocianato.
Reacciones de Ciclización: Puede participar en reacciones de ciclización para formar compuestos heterocíclicos.
Los reactivos comunes utilizados en estas reacciones incluyen aminas, alquenos y alquinos. Los principales productos formados a partir de estas reacciones son derivados de tiourea, aductos de isotiocianato y compuestos heterocíclicos .
Aplicaciones Científicas De Investigación
El isotiocianato de trifenilsilano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de varios derivados de tiourea e isotiocianato.
Biología: Se utiliza en el estudio de la inhibición enzimática y la modificación de proteínas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del isotiocianato de trifenilsilano implica la formación de enlaces covalentes con sitios nucleofílicos en las moléculas diana. Esto puede conducir a la inhibición de la actividad enzimática o la modificación de la función de la proteína. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y de la naturaleza de la molécula diana .
Comparación Con Compuestos Similares
El isotiocianato de trifenilsilano se puede comparar con otros compuestos de isotiocianato como el isotiocianato de fenilo y el isotiocianato de bencilo. Si bien todos estos compuestos comparten el grupo funcional isotiocianato, el isotiocianato de trifenilsilano es único debido a la presencia del grupo trifenilsilano, que imparte diferentes propiedades químicas y reactividad. Compuestos similares incluyen:
- Isotiocianato de fenilo
- Isotiocianato de bencilo
- Isotiocianato de metilo
Estos compuestos difieren en su reactividad, estabilidad y aplicaciones .
Propiedades
Fórmula molecular |
C19H15NSSi |
|---|---|
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
isothiocyanato(triphenyl)silane |
InChI |
InChI=1S/C19H15NSSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clave InChI |
OLADAAIOVXNIIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


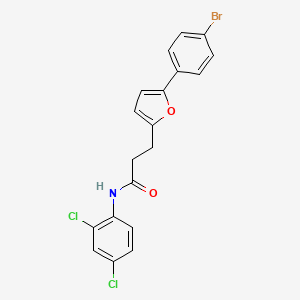
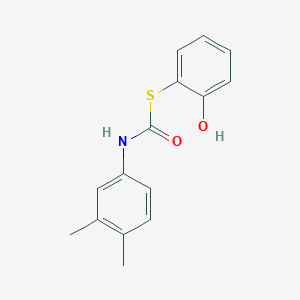

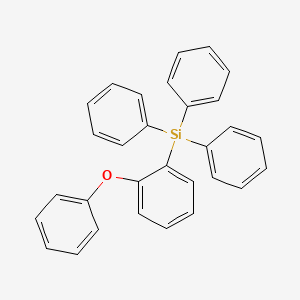


![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)


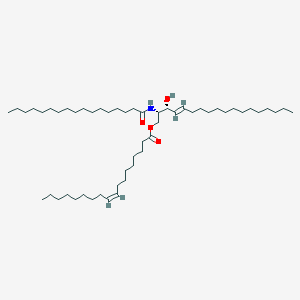
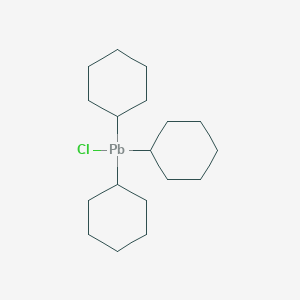

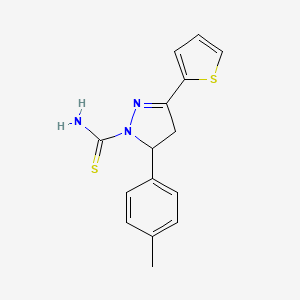
![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)
